molecular formula C16H16N2O3 B11021217 3-methyl-4-nitro-N-phenethylbenzamide

3-methyl-4-nitro-N-phenethylbenzamide

Cat. No.: B11021217
M. Wt: 284.31 g/mol
InChI Key: KSWVEJCNDLBGEB-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-phenethylbenzamide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, characterized by the presence of a methyl group, a nitro group, and a phenethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-phenethylbenzamide typically involves the nitration of 3-methylbenzoic acid followed by amide formation. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and concentration) can enhance yield and efficiency. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-phenethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-4-nitro-N-phenethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-phenethylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-nitro-N-phenethylbenzamide is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

3-methyl-4-nitro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C16H16N2O3/c1-12-11-14(7-8-15(12)18(20)21)16(19)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,19)

InChI Key

KSWVEJCNDLBGEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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